Xestospongin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

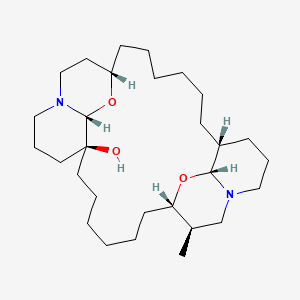

Xestospongin B is a natural product found in Xestospongia with data available.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Bioenergetics in T-ALL Cells

Recent studies have demonstrated that Xestospongin B can selectively affect the bioenergetics and viability of T-cell acute lymphoblastic leukemia (T-ALL) cells. In experiments involving human T-ALL cell lines, such as CCRF-CEM and Jurkat, treatment with this compound resulted in a marked decrease in mitochondrial respiration rates, indicating a bioenergetic stress that could lead to cell death. Specifically, maximal respiration rates dropped significantly upon treatment, suggesting potential therapeutic applications for this compound in targeting T-ALL cells .

Table 1: Effects of this compound on Mitochondrial Respiration in T-ALL Cells

| Cell Line | Maximal Respiration (pmol/min/µg protein) | Control | After XeB Treatment |

|---|---|---|---|

| CCRF-CEM | 156.3 ± 4.8 | Yes | 118.6 ± 3.9 |

| Jurkat | 146.03 ± 3.2 | Yes | 122.7 ± 3.6 |

Autophagy Regulation

This compound has been implicated in the regulation of autophagy through its interaction with InsP3Rs and other cellular proteins such as Bcl-2. Studies indicate that the compound can induce autophagy without altering cytosolic calcium levels, suggesting that its effects may be mediated through specific protein-protein interactions rather than general calcium fluxes . This property makes it a valuable tool for investigating autophagic processes in various cell types.

Vascular Biology

In vascular biology, this compound has been shown to induce relaxation of blood vessels in vivo. Its ability to modulate calcium signaling pathways makes it a candidate for further exploration in treatments aimed at cardiovascular diseases .

Case Studies

Case Study: this compound in Leukemia Treatment

A study focused on the effects of this compound on T-ALL cell lines demonstrated its potential as a therapeutic agent. The research highlighted how inhibition of InsP3R led to decreased cell viability and increased bioenergetic stress, suggesting that this compound could be developed into a targeted therapy for leukemia patients resistant to conventional treatments .

Case Study: Role in Autophagy

Another investigation revealed that this compound could trigger autophagic processes independent of calcium signaling alterations. This finding is significant for understanding how autophagy can be manipulated for therapeutic benefits in diseases characterized by dysfunctional autophagic responses .

Eigenschaften

Molekularformel |

C29H52N2O3 |

|---|---|

Molekulargewicht |

476.7 g/mol |

IUPAC-Name |

(1S,8S,10R,15R,22S,29R,32R)-32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |

InChI |

InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29+/m1/s1 |

InChI-Schlüssel |

VJEURJNEIZLTJG-JEZHGSKMSA-N |

SMILES |

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |

Synonyme |

xestospongin B xestospongine B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.